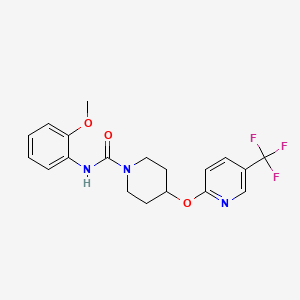

N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted with a carboxamide group linked to a 2-methoxyphenyl moiety. The 4-position of the piperidine ring is functionalized with an oxygen bridge to a 5-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-27-16-5-3-2-4-15(16)24-18(26)25-10-8-14(9-11-25)28-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWGYLMVEYRBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with a methoxyphenyl halide under basic conditions.

Attachment of the Trifluoromethylpyridine Group: The final step involves the coupling of the intermediate with a trifluoromethyl-substituted pyridine derivative using a suitable coupling reagent such as palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

Oxidation: Formation of N-(2-hydroxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide.

Reduction: Formation of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation.

- Analgesic Effects : The compound has shown potential analgesic properties, which could be beneficial in pain management therapies.

These activities are attributed to its interactions with specific receptors and enzymes within biological systems.

Synthesis Pathways

The synthesis of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multi-step reactions that require precise control of reaction conditions to achieve high yields and purity. Common reagents used in the synthesis include:

- Oxidizing Agents : Potassium permanganate or chromium trioxide may be utilized for oxidation processes.

- Reducing Agents : Lithium aluminum hydride or sodium borohydride can be employed for reduction steps.

The complexity of the synthesis reflects the intricate structure of the compound, which includes multiple functional groups that can influence its reactivity and biological interactions.

Interaction Studies

Interaction studies focus on understanding how N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide binds to various biological targets. Techniques commonly used in these studies include:

- Binding Affinity Assessments : These experiments evaluate how well the compound interacts with target proteins involved in disease processes.

Preliminary data suggest that this compound can effectively modulate these target proteins, indicating its therapeutic relevance.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Takeaways

- The trifluoromethylpyridinyl group is a critical pharmacophore in FAAH inhibitors, as seen in Redafamdastat and related compounds.

- Substituent variations on the carboxamide nitrogen (e.g., 2-methoxyphenyl vs. pyridazinyl) modulate physicochemical properties and target engagement.

Biological Activity

N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its interactions with biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a methoxyphenyl moiety, and a trifluoromethyl-substituted pyridine. Its molecular formula is CHFNO, with a molecular weight of approximately 395.4 g/mol . The trifluoromethyl group enhances lipophilicity, which may improve its pharmacokinetic properties.

The biological activity of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation.

Interaction with Biological Targets

Research suggests that the compound can effectively modulate target proteins involved in various disease processes. Techniques such as binding affinity assays are utilized to evaluate these interactions. For instance, compounds with similar structures have shown promise in inhibiting specific enzymes or receptors linked to inflammatory pathways.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of compounds structurally related to N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. For example, derivatives containing similar functional groups have been shown to reduce cytokine production in vitro, indicating potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Analgesic Activity

The analgesic properties of this compound are also noteworthy. In animal models, compounds with similar piperidine structures have demonstrated significant pain relief effects, suggesting that N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide may share this beneficial effect.

Study on Structural Analogues

A comparative study evaluated various structural analogues of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. The findings indicated that modifications to the piperidine ring or the introduction of additional functional groups significantly influenced biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Furan ring | Moderate anti-inflammatory |

| Compound B | Thiophene | High analgesic potency |

| Compound C | Simple piperidine | Low activity |

This table illustrates how structural variations can impact the pharmacological profile of related compounds.

In Vitro Studies

In vitro assays have demonstrated that N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide can inhibit specific enzymes associated with pain pathways. For instance, enzyme inhibition assays showed a dose-dependent response, with IC values indicating significant potency at concentrations as low as 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.